molecular formula C16H19FN2O3S2 B6812981 N-(3-fluoro-5-morpholin-4-ylphenyl)-2,5-dimethylthiophene-3-sulfonamide

N-(3-fluoro-5-morpholin-4-ylphenyl)-2,5-dimethylthiophene-3-sulfonamide

Cat. No.: B6812981
M. Wt: 370.5 g/mol
InChI Key: DYDWEAWSVJUJKZ-UHFFFAOYSA-N
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Description

N-(3-fluoro-5-morpholin-4-ylphenyl)-2,5-dimethylthiophene-3-sulfonamide is a synthetic organic compound characterized by its unique chemical structure, which includes a fluorinated phenyl ring, a morpholine moiety, and a sulfonamide group attached to a dimethylthiophene backbone. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(3-fluoro-5-morpholin-4-ylphenyl)-2,5-dimethylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O3S2/c1-11-7-16(12(2)23-11)24(20,21)18-14-8-13(17)9-15(10-14)19-3-5-22-6-4-19/h7-10,18H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDWEAWSVJUJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)S(=O)(=O)NC2=CC(=CC(=C2)F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-5-morpholin-4-ylphenyl)-2,5-dimethylthiophene-3-sulfonamide typically involves multiple steps:

    Formation of the Fluorinated Phenyl Intermediate: The starting material, 3-fluoroaniline, undergoes a nucleophilic aromatic substitution reaction with morpholine to yield 3-fluoro-5-morpholin-4-ylphenylamine.

    Thiophene Sulfonamide Formation: The intermediate is then reacted with 2,5-dimethylthiophene-3-sulfonyl chloride under basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-5-morpholin-4-ylphenyl)-2,5-dimethylthiophene-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-fluoro-5-morpholin-4-ylphenyl)-2,5-dimethylthiophene-3-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Studies: Used in studies to understand its effects on cellular pathways and its potential as a drug candidate.

    Chemical Biology: Employed as a tool compound to probe biological systems and elucidate mechanisms of action.

    Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which N-(3-fluoro-5-morpholin-4-ylphenyl)-2,5-dimethylthiophene-3-sulfonamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-fluoro-5-morpholin-4-ylphenyl)-2-piperidin-3-ylpiperidine-1-carboxamide
  • 3-fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide

Uniqueness

N-(3-fluoro-5-morpholin-4-ylphenyl)-2,5-dimethylthiophene-3-sulfonamide is unique due to its specific combination of a fluorinated phenyl ring, a morpholine moiety, and a sulfonamide group attached to a dimethylthiophene backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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